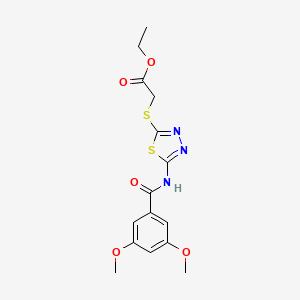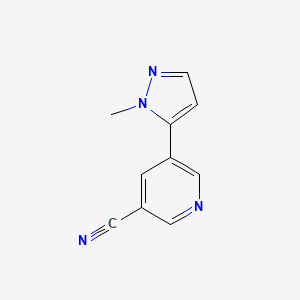![molecular formula C13H10INO3 B2945674 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione CAS No. 380328-14-3](/img/structure/B2945674.png)
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione is a synthetic organic compound characterized by the presence of an iodophenyl group attached to a methylene bridge, which is further connected to a pyran-2,4-dione ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione typically involves the reaction of 4-iodoaniline with 6-methyl-2,4-pyrandione in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-iodoaniline and 6-methyl-2,4-pyrandione.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate.
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is then heated to a specific temperature (usually around 60-80°C) and stirred for several hours until the reaction is complete.
Purification: The product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions and ensure consistent product quality. The purification steps may include additional techniques such as chromatography to achieve high purity levels.
化学反応の分析
Types of Reactions
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups replacing the iodine atom.
科学的研究の応用
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-{[(4-Bromophenyl)amino]methylene}-6-methylpyran-2,4-dione
- 3-{[(4-Chlorophenyl)amino]methylene}-6-methylpyran-2,4-dione
- 3-{[(4-Fluorophenyl)amino]methylene}-6-methylpyran-2,4-dione
Uniqueness
3-{[(4-Iodophenyl)amino]methylene}-6-methylpyran-2,4-dione is unique due to the presence of the iodophenyl group, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
特性
IUPAC Name |
4-hydroxy-3-[(4-iodophenyl)iminomethyl]-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3/c1-8-6-12(16)11(13(17)18-8)7-15-10-4-2-9(14)3-5-10/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMYFXUYNPIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NC2=CC=C(C=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-diethyl 2-[4-(methoxycarbonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2945599.png)

![6-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2945601.png)



![2-[(4-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2945608.png)
![2-chloro-6-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide](/img/structure/B2945610.png)
![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2945612.png)

![4-(5-{[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B2945614.png)
